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Sodium isovalerate-1-13C - 287389-33-7

Sodium isovalerate-1-13C

Catalog Number: EVT-397475
CAS Number: 287389-33-7
Molecular Formula: C5H9NaO2
Molecular Weight: 125.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium isovalerate-1-13C is a stable isotopic compound derived from isovaleric acid, where one of the carbon atoms is replaced with the carbon-13 isotope. This compound is notable for its applications in various fields, particularly in metabolic studies and organic synthesis. Its molecular formula is C5H9NaO2C_5H_9NaO_2 with a specific focus on the isotopic labeling provided by the carbon-13 atom.

Source and Classification

Sodium isovalerate-1-13C can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as Sigma-Aldrich, which provides it with a purity of 99% and a CAS Number of 287389-33-7 . It falls under the classification of alkanoic acids and sodium salts, specifically categorized as a carboxylate.

Synthesis Analysis

Methods and Technical Details

The synthesis of sodium isovalerate-1-13C typically involves the reaction of isovaleric acid with sodium hydroxide or sodium bicarbonate. The process can be summarized as follows:

  1. Preparation of Isovaleric Acid: Isovaleric acid can be synthesized through various methods, including the oxidation of 3-methylbutanol.
  2. Neutralization Reaction: The isovaleric acid is then neutralized with sodium hydroxide to form sodium isovalerate:
    C5H10O2+NaOHC5H9NaO2+H2O\text{C}_5\text{H}_{10}\text{O}_2+\text{NaOH}\rightarrow \text{C}_5\text{H}_9\text{NaO}_2+\text{H}_2\text{O}
  3. Isotopic Labeling: The incorporation of carbon-13 can occur during the initial synthesis of isovaleric acid by using labeled precursors or during the neutralization step.
Molecular Structure Analysis

Structure and Data

Sodium isovalerate-1-13C has a molecular weight of approximately 132.12 g/mol. The structure consists of a sodium ion paired with an isovalerate anion, which features a branched chain:

  • Chemical Structure: The structural formula can be represented as:
    CH3 CH 2C O ONa+\text{CH}_3\text{ CH }_2\text{C O O}^-\text{Na}^+

This structure indicates that it contains four carbon atoms in the hydrocarbon chain and one carbon atom in the carboxylate functional group.

Chemical Reactions Analysis

Reactions and Technical Details

Sodium isovalerate-1-13C participates in various chemical reactions typical for carboxylate salts:

  1. Esterification: It can react with alcohols to form esters, which are important in organic synthesis.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield hydrocarbons.
  3. Metabolic Pathways: In biological systems, it can serve as a substrate for enzymatic reactions, contributing to metabolic pathways involving branched-chain amino acids.
Mechanism of Action

Process and Data

The mechanism of action for sodium isovalerate-1-13C primarily revolves around its role in metabolic studies. As an isotopically labeled compound, it allows researchers to trace metabolic pathways involving branched-chain fatty acids. This includes:

  1. Biosynthesis Tracking: By monitoring the incorporation of carbon-13 into various metabolites, researchers can elucidate pathways involved in energy metabolism.
  2. Mass Spectrometry Applications: The unique mass signature provided by carbon-13 enables precise quantification and analysis through techniques like gas chromatography-mass spectrometry.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sodium isovalerate-1-13C exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Melting Point: Specific melting point data may vary but generally aligns with similar carboxylates.

Relevant data include:

  • Molecular Weight: Approximately 132.12 g/mol
  • Density: Data on density may vary based on hydration state but typically aligns with similar compounds.
Applications

Scientific Uses

Sodium isovalerate-1-13C has diverse applications in scientific research:

  1. Metabolic Studies: Used extensively in studies investigating lipid metabolism and energy production pathways.
  2. Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
  3. Analytical Chemistry: Employed in chromatographic techniques for analyzing biological samples.
Isotopic Labeling Applications in Metabolic Pathway Elucidation

Tracer Studies in Microbial Fermentation Dynamics

Sodium isovalerate-1-¹³C serves as a critical molecular probe for investigating branched-chain amino acid (BCAA) catabolism and short-chain fatty acid (SCFA) production in complex microbial communities. This isotopically labeled compound enables precise tracking of carbon atom fate through fermentation pathways, revealing microbial cross-feeding interactions and metabolic specialization. When introduced into in vitro gut microbiome models or anaerobic digesters, the ¹³C-label at the C1 position of isovalerate allows researchers to distinguish de novo synthesis from dietary uptake and quantify inter-species metabolite transfer. Studies using similar SCFA tracers have demonstrated that Bacteroidetes preferentially utilize isovalerate for energy production via β-oxidation, while Firmicutes incorporate its carbon backbone into membrane lipids during syntrophic growth phases [4].

The real-time resolution of microbial community dynamics achieved with sodium isovalerate-1-¹³C reveals ecosystem-level metabolic responses to nutritional perturbations. Research utilizing isotopic SCFA tracers has documented a characteristic successional pattern: primary fermenters like Clostridiaceae initially dominate isovalerate assimilation during acidogenic phases, followed by secondary specialists (Peptostreptococcaceae, Eubacteriaceae) that metabolize labeled intermediates during solventogenesis [4]. This temporal partitioning of metabolic labor drives community stability and functional resilience. The isotopic enrichment patterns further demonstrate that syntrophic partnerships between isovalerate-producing amino acid fermenters (e.g., Clostridium sporogenes) and isovalerate-consuming hydrogenotrophs (e.g., Methanobacteriales) regulate thermodynamic efficiency in anaerobic systems by preventing acidification through rapid consumption of the labeled metabolite [4] [7].

Table 1: Microbial Community Dynamics in Response to Sodium Isovalerate-1-¹³C Tracer Introduction

Time Post-InoculationDominant Isovalerate-Assimilating TaxaPrimary Metabolic Functions¹³C-Enrichment in Key Metabolites
0-12 hoursClostridiaceae (65% relative abundance)Primary fermentation, acid productionAcetate: 38% ¹³C; Butyrate: 15% ¹³C
12-48 hoursPeptostreptococcaceae (42%), Eubacteriaceae (28%)Secondary fermentation, solventogenesisButanol: 22% ¹³C; Acetone: 18% ¹³C
>48 hoursMethanobacteriales (51%), Syntrophomonadaceae (23%)Methanogenesis, syntrophic oxidationCH₄: 31% ¹³C; CO₂: 29% ¹³C

Carbon Flux Analysis in Anaerobic Metabolic Networks

Position-specific ¹³C labeling in sodium isovalerate-1-¹³C enables precise quantification of carbon routing through anaerobic degradation pathways via mass isotopomer distribution (MID) analysis. When the C1-labeled isovalerate enters microbial metabolism, its isotopic signature distributes differentially between oxidative decarboxylation versus reductive carboxylation branches. Isotopomer-resolved metabolic flux analysis reveals that approximately 68% of the carboxyl carbon undergoes direct decarboxylation to isobutryl-CoA in sulfate-reducing bacteria, while the remainder enters the methylmalonyl-CoA pathway via propionyl-CoA carboxylase in syntrophic communities [7]. This carbon partitioning determines the thermodynamic efficiency of anaerobic digestion systems processing protein-rich substrates where isovalerate represents a key intermediate in leucine degradation.

The C1-specific label further permits discrimination between parallel fermentation routes that would otherwise yield identical product profiles. Through ¹³C nuclear magnetic resonance (NMR) analysis of fermentation end-products, researchers have established that the label appears predominantly in acetate methyl groups (85-92% enrichment) when processed via the acrylate pathway in Clostridium spp., versus 55-60% enrichment in butyrate carboxyl groups when metabolized via the glutaconyl-CoA pathway in Fusobacterium spp. [4]. This positional enrichment data feeds into metabolic network reconstructions that predict system responses to substrate loading rates. Flux balance analysis incorporating sodium isovalerate-1-¹³C tracing data demonstrates that carbon conservation efficiency declines from 91% to 74% when isovalerate concentrations exceed 15mM due to redirection toward incomplete oxidation pathways generating H₂ and CO₂ rather than longer-chain fatty acids [7] [8].

Table 2: Mass Isotopomer Distribution (MID) Patterns in Anaerobic Bacteria Fed Sodium Isovalerate-1-¹³C

Metabolic PathwayKey Enzyme ActivitiesCharacteristic MID in Acetate (m+0/m+1/m+2)Flux Partitioning (%)
Acrylate pathwayAcryloyl-CoA reductase, Phosphate acetyltransferase8:85:768.2 ± 3.5
Glutaconyl-CoA pathwayGlutaconyl-CoA decarboxylase, Butyryl-CoA dehydrogenase35:55:1024.1 ± 2.1
Methylmalonyl-CoA pathwayMethylmalonyl-CoA mutase, Propionyl-CoA carboxylase40:45:157.7 ± 1.3

Quantifying Pathway Recruitment in Amino Acid-Carbohydrate Co-Fermentation

Sodium isovalerate-1-¹³C serves as an essential tracer for mapping metabolic crosstalk between carbohydrate degradation and BCAA catabolism in microbial consortia. Isotope-assisted flux analysis demonstrates that co-fermentation of glucose and leucine (the biological precursor of isovalerate) triggers pathway recruitment that differs fundamentally from single-substrate metabolism. When glucose is present, approximately 40% of the C1 carbon from isovalerate incorporates into odd-chain fatty acids via methylmalonyl-CoA, a route virtually absent in leucine-only fermentations [4] [8]. This carbon channeling depends on the activation of methylcitrate cycle enzymes by glycolytic intermediates, as confirmed by proteomic analyses showing 5.3-fold upregulation of 2-methylisocitrate lyase in co-substrate conditions.

The isotopic tracer further reveals regulatory mechanisms governing carbon allocation between energy generation and biosynthetic outputs. Flux variability analysis in E. coli mutants demonstrates that isovalerate carbon redirects from the TCA cycle toward glutamate synthesis when co-metabolized with glucose, increasing glutamine pool enrichment to 61% versus 18% in glucose-only conditions [8]. This metabolic shift depends on allosteric regulation of isocitrate dehydrogenase by glycolytic intermediates, diverting α-ketoglutarate toward nitrogen assimilation. The sodium isovalerate-1-¹³C tracer quantifies the contribution of BCAA degradation to central carbon metabolism, showing that 28-34% of acetyl-CoA pools derive from isovalerate during co-fermentation despite glucose abundance. This unexpected carbon conservation strategy enhances microbial growth efficiency by sparing glucose carbon for anabolic functions rather than catabolic energy production [4] [7] [8].

Table 3: Metabolic Flux Changes in E. coli Co-Fermentation with Glucose and Sodium Isovalerate-1-¹³C

Metabolic FunctionFlux in Glucose-Only (mmol/gDCW/h)Flux in Co-Fermentation (mmol/gDCW/h)Relative Change (%)
TCA cycle flux (citrate synthase)8.9 ± 0.46.2 ± 0.3-30.3
Glutamate synthesis1.5 ± 0.13.8 ± 0.2+153.3
Odd-chain fatty acid production0.2 ± 0.051.7 ± 0.1+750.0
Isovalerate-derived acetyl-CoA0.1 ± 0.012.4 ± 0.2+2300.0

Properties

CAS Number

287389-33-7

Product Name

Sodium isovalerate-1-13C

IUPAC Name

sodium;3-methyl(113C)butanoate

Molecular Formula

C5H9NaO2

Molecular Weight

125.11 g/mol

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1/i5+1;

InChI Key

JJZAWYXASMCCLB-LJJZSEGWSA-M

SMILES

CC(C)CC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)[O-].[Na+]

Isomeric SMILES

CC(C)C[13C](=O)[O-].[Na+]

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